molecular formula C7H16ClNO2 B3048921 (4-Aminooxepan-4-yl)methanol hydrochloride CAS No. 1864013-93-3

(4-Aminooxepan-4-yl)methanol hydrochloride

Cat. No.: B3048921
CAS No.: 1864013-93-3
M. Wt: 181.66
InChI Key: XPSFZSAKFHZTDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminooxepan-4-yl)methanol hydrochloride typically involves the reaction of oxepane derivatives with appropriate reagents to introduce the amino and methanol functional groups. One common method involves the reaction of oxepane with ammonia and formaldehyde under controlled conditions to yield the desired product . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as crystallization and recrystallization to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-Aminooxepan-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Aminooxepan-4-yl)methanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Aminooxepan-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the oxepane ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminooxepan-4-yl)methanol
  • (4-Aminooxepan-4-yl)ethanol
  • (4-Aminooxepan-4-yl)propanol

Uniqueness

(4-Aminooxepan-4-yl)methanol hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination provides distinct chemical reactivity and solubility properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(4-aminooxepan-4-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c8-7(6-9)2-1-4-10-5-3-7;/h9H,1-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSFZSAKFHZTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864013-93-3
Record name 4-Oxepanemethanol, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864013-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Aminooxepan-4-yl)methanol hydrochloride
Reactant of Route 2
(4-Aminooxepan-4-yl)methanol hydrochloride
Reactant of Route 3
(4-Aminooxepan-4-yl)methanol hydrochloride
Reactant of Route 4
(4-Aminooxepan-4-yl)methanol hydrochloride
Reactant of Route 5
(4-Aminooxepan-4-yl)methanol hydrochloride
Reactant of Route 6
(4-Aminooxepan-4-yl)methanol hydrochloride

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